2-(4-(Benzyloxy)-3-bromophenyl)acetamide
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Overview
Description
2-(4-(Benzyloxy)-3-bromophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-benzyloxyacetophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated intermediate is then subjected to amidation. This can be achieved by reacting the brominated compound with acetamide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, or reduced to a benzyl group.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-(4-(Benzoyloxy)-3-bromophenyl)acetamide.
Reduction: Formation of 2-(4-(Benzyloxy)-3-bromophenyl)ethylamine.
Hydrolysis: Formation of 4-(Benzyloxy)-3-bromobenzoic acid and acetamide.
Scientific Research Applications
2-(4-(Benzyloxy)-3-bromophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The benzyloxy group can enhance the compound’s binding affinity to target proteins, while the bromine atom can participate in halogen bonding interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and binding properties.
2-(4-(Benzyloxy)-3-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.
2-(4-(Benzyloxy)-3-fluorophenyl)acetamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness
2-(4-(Benzyloxy)-3-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and its binding interactions in biological systems. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXUIHUBDWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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